molecular formula C8H10N2O B2765630 4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one CAS No. 88267-95-2

4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2765630
CAS No.: 88267-95-2
M. Wt: 150.181
InChI Key: KQUXCKYKMCJICY-UHFFFAOYSA-N
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Description

4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound with the molecular formula C8H10N2O. It is known for its unique structure, which includes a cyclopentane ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one typically involves multicomponent reactions. One common method includes the condensation of appropriate aldehydes, amines, and ketones under controlled conditions. The reaction is often carried out in the presence of catalysts such as acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidinones .

Scientific Research Applications

4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is unique due to its specific ring structure and the presence of a methyl group at the 4-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-methyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-6-3-2-4-7(6)10-8(11)9-5/h2-4H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUXCKYKMCJICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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